N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKWQZNRWPNORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-1,3-Dioxoisoindoline
The synthesis of 5-amino-1,3-dioxoisoindoline begins with 1,2,4-benzenetricarboxylic acid (trimellitic acid). Thermal cyclization under reduced pressure (250°C, 14 Torr) yields 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid (Step 1). Subsequent treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with aqueous ammonia to form the primary amide. Reduction of the amide to the amine is achieved via catalytic hydrogenation (H₂, Pd/C) or using LiAlH₄, yielding 5-amino-1,3-dioxoisoindoline .
Amidation with 3,5-Dimethoxybenzoyl Chloride
The amine intermediate is reacted with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound after purification by recrystallization (ethanol/water).
Key Data:
- Yield: 65–72% (isolated).
- Spectroscopic Validation:
Synthetic Route 2: Direct Cyclization of 2-Cyanobenzaldehyde Derivatives
Nucleophilic Addition-Cyclization Strategy
Adapting methods from isoindolinone synthesis, 2-cyanobenzaldehyde is reacted with 3,5-dimethoxyaniline in dichloromethane (DCM) with 5% KOH in methanol. The nucleophilic amine attacks the aldehyde, forming an imine intermediate. Intramolecular cyclization occurs via attack of the alkoxide on the nitrile, yielding 3-(3,5-dimethoxyphenylamino)isoindolin-1-one . Oxidation with KMnO₄ in acidic conditions introduces the second carbonyl group, forming the phthalimide core.
Optimization Notes:
- Solvent: DCM maximizes yield by precipitating the product.
- Base: KOH (5% in MeOH) is critical for cyclization; higher concentrations cause decomposition.
Yield: 58% over two steps.
Synthetic Route 3: Oxidative Amidation via Nitrile Imine Intermediates
In Situ Generation of Reactive Intermediates
A one-pot oxidative amidation adapted from employs 3,5-dimethoxybenzaldehyde and 5-amino-1,3-dioxoisoindoline . Using iodine (I₂) and n-BuLi in DMF, the aldehyde is converted to a nitrile imine intermediate, which reacts with the amine to form the amide bond. This method bypasses the need for pre-formed acyl chlorides.
Reaction Conditions:
- Solvent: DMF (optimal for intermediate stability).
- Base: K₂CO₃ (avoids side reactions with stronger bases).
Yield: 45–50% (lower due to intermediate reactivity).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Route 1 | High purity, scalable | Multi-step, requires harsh reductions | 65–72% |
| Route 2 | Fewer steps, in situ oxidation | Sensitive to base/solvent conditions | 58% |
| Route 3 | One-pot, avoids acyl chlorides | Low yield, side reactions | 45–50% |
Challenges and Optimizations
- Regioselectivity: Direct functionalization at the 5-position of phthalimide is challenging. Lithiation strategies (e.g., LDA at −78°C) can improve selectivity.
- Amide Bond Stability: The electron-deficient phthalimide ring may deactivate the amine, necessitating coupling agents like HATU or PyBOP.
- Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance intermediate solubility but may require stringent drying.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical assays and cell-based studies to investigate biological processes and validate drug targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide with four analogs from the literature (–3), focusing on structural variations, synthetic methods, and spectroscopic characteristics.
Key Observations :
Core Structure: The target compound shares the 1,3-dioxo-isoindoline core with ZHAWOC5979, 8d, 9d, and 9e. This core is critical for metal-binding and catalytic applications due to its N,O-bidentate directing properties . In contrast, the compound in has a simpler benzamide scaffold without the isoindolinone ring, limiting its utility in C–H functionalization reactions.
Substituent Effects :
- The 3,5-dimethoxybenzamide group in the target compound differs from the phenylacetamide groups in ZHAWOC5979/8d/9d. Methoxy groups may improve solubility and electron-donating capacity compared to benzyloxy or fluorophenyl substituents .
- Fluorine substitution (e.g., in 8d and 9d) enhances metabolic stability and lipophilicity, whereas hydroxyl groups (e.g., in 9d) increase polarity .
Synthesis and Yields :
- Amide coupling is a common step for both the target compound and its analogs. However, yields vary significantly (44–58%) depending on steric hindrance and protecting-group strategies .
- The absence of a benzyl or fluorophenyl group in the target compound may simplify synthesis compared to ZHAWOC5979/8d.
Table 2: Spectroscopic Data Comparison
Spectroscopic Insights :
- The target compound’s 3,5-dimethoxy groups would produce distinct ¹H NMR signals at ~3.8 ppm (OCH₃) and aromatic protons downfield-shifted due to electron-donating effects.
- In contrast, ZHAWOC5979/8d exhibit upfield shifts for benzyloxy or fluorophenyl protons .
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural parallels suggest:
- Bioactivity Potential: Isoindolinone analogs are explored as kinase inhibitors or anti-inflammatory agents; the dimethoxy groups may enhance target engagement .
- Synthetic Challenges : The absence of bulky substituents (e.g., benzyl) in the target compound could streamline synthesis but may reduce steric stabilization.
Limitations : Direct comparisons are hindered by incomplete data on the target compound’s physical properties (e.g., solubility, crystallinity). Further experimental validation is required.
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxoisoindole moiety and a dimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 310.31 g/mol. This structure is significant for its interactions within biological systems.
Pharmacological Effects
Research has indicated that compounds with similar structural motifs exhibit various pharmacological activities, including:
- Vasorelaxant Activity : Compounds related to this compound have demonstrated vasorelaxant properties. Studies show that these compounds can induce relaxation in vascular smooth muscle, which may be beneficial in treating hypertension .
- Bradycardic Effects : Some derivatives have been noted for their ability to reduce heart rate (bradycardia), which can be advantageous in managing certain cardiac conditions .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that the compound may interact with specific receptors or pathways involved in cardiovascular regulation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Vasorelaxation : A study published in PubMed evaluated a series of isoindole derivatives for their vasorelaxant effects. The findings indicated that these compounds could significantly relax pre-contracted rat aorta tissues .
- Cardiac Activity Assessment : Another research focused on the bradycardic activity of similar compounds. The results showed a consistent reduction in heart rate in isolated cardiac tissues when exposed to these derivatives .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide, and how are reaction conditions typically controlled?
- Methodological Answer : The compound is synthesized via coupling reactions between 1,3-dioxoisoindoline derivatives and activated benzamide precursors. For example, analogous compounds are prepared by reacting acyl chlorides (e.g., methanesulfonylbenzoyl chloride) with isoindoline derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Key parameters include temperature (0–25°C), reaction time (4–24 hours), and stoichiometric ratios (1:1.2 acyl chloride to amine). Post-synthesis, purification via column chromatography and characterization by NMR and mass spectrometry are critical .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify proton environments (e.g., aromatic protons from the isoindole and dimethoxybenzamide moieties) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray Crystallography (if crystalline): For unambiguous structural elucidation .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis.
- Stability Studies : Incubate at different pH levels (3–10), temperatures (4°C, 25°C, 37°C), and light exposures. Monitor degradation via HPLC or TLC over 24–72 hours .
Advanced Research Questions
Q. What strategies are effective for optimizing synthetic yield and purity in multi-step reactions involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Flow Chemistry : For improved heat/mass transfer and reproducibility in exothermic reactions.
- In-line Analytics : Employ techniques like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations (e.g., DFT): To model reaction pathways (e.g., nucleophilic substitution at the isoindole carbonyl group) .
- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should discrepancies in biological activity data between studies be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Orthogonal Assays : Confirm activity via alternative methods (e.g., enzymatic vs. cell-based assays).
- Analytical Re-evaluation : Re-examine compound purity and stability using LC-MS .
Q. What experimental approaches elucidate the mechanism of action for this compound in biological systems?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations.
- Metabolic Profiling : Use radiolabeled analogs or stable isotope tracing to track cellular uptake and metabolism.
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment .
Q. How can researchers address conflicting spectroscopic data during structural characterization?
- Methodological Answer :
- Multi-dimensional NMR : Use HSQC, HMBC to resolve overlapping signals.
- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments.
- Comparative Analysis : Cross-reference with structurally similar compounds in databases like PubChem .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate results using complementary techniques (e.g., NMR + X-ray) and consult computational models to resolve ambiguities .
- Experimental Design : Prioritize reproducibility by documenting all variables (e.g., solvent lot numbers, humidity) and adhering to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
